molecular formula C19H20ClF3N4O3 B3128065 N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)-N',2-dimethyl-1,2-oxazolidine-5-carbohydrazide CAS No. 338774-93-9

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)-N',2-dimethyl-1,2-oxazolidine-5-carbohydrazide

Cat. No. B3128065
CAS RN: 338774-93-9
M. Wt: 444.8 g/mol
InChI Key: QVAXYZOIXRDYQC-UHFFFAOYSA-N
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Description

The compound “N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)-N’,2-dimethyl-1,2-oxazolidine-5-carbohydrazide” is a complex organic molecule. It contains a trifluoromethyl group, which plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The compound also includes a pyridine ring, which is a basic heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of such compounds often involves the trifluoromethylation of carbon-centered radical intermediates . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a trifluoromethyl group attached to a pyridine ring, a methoxyphenyl group, and a dimethyl-1,2-oxazolidine-5-carbohydrazide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the trifluoromethyl group or the pyridine ring. Trifluoromethyl groups are known to participate in various types of reactions, including radical trifluoromethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its various functional groups. For example, the trifluoromethyl group could contribute to the compound’s reactivity, volatility, and lipophilicity .

Scientific Research Applications

Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, including pyridine and similar compounds, play a significant role in organic synthesis and catalysis. These compounds serve as versatile synthetic intermediates, showcasing a variety of functionalities in metal complexes formation, catalysts design, asymmetric synthesis, and medicinal applications. The research highlights the importance of heterocyclic N-oxide motifs in advancing chemistry and drug development investigations, underscoring their utility in creating potent compounds with diverse biological activities (Dongli Li et al., 2019).

Drug Development and Medicinal Chemistry

The design of p38α MAP kinase inhibitors, which are crucial for controlling proinflammatory cytokine release, demonstrates the application of heterocyclic compounds in drug development. These inhibitors, incorporating tri- and tetra-substituted imidazole scaffolds, exemplify the strategic use of heterocyclic chemistry to achieve high binding selectivity and potency, paving the way for the development of new therapeutic agents (T. Scior et al., 2011).

Structural Biology and Amyloid Imaging

In the field of Alzheimer's disease research, amyloid imaging ligands based on heterocyclic compounds have been developed to measure amyloid deposits in vivo. These ligands, such as [18F]FDDNP and 11C-PIB, enable the early detection of Alzheimer's disease by PET imaging, offering a breakthrough in understanding the pathophysiological mechanisms of the disease. This application underscores the critical role of heterocyclic chemistry in developing diagnostic tools for neurodegenerative diseases (A. Nordberg, 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Given the presence of a trifluoromethyl group, it could potentially be used in pharmaceuticals or agrochemicals, where trifluoromethyl groups are known to play important roles .

Future Directions

The future directions for research on this compound could include exploring its potential applications in pharmaceuticals, agrochemicals, and materials, given the importance of trifluoromethyl groups in these areas . Additionally, further studies could investigate the synthesis and reactivity of this compound .

properties

IUPAC Name

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)-N',2-dimethyl-1,2-oxazolidine-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClF3N4O3/c1-26(17-14(20)8-12(10-24-17)19(21,22)23)25-18(28)16-9-15(27(2)30-16)11-4-6-13(29-3)7-5-11/h4-8,10,15-16H,9H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAXYZOIXRDYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC(O1)C(=O)NN(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401104598
Record name 3-(4-Methoxyphenyl)-2-methyl-5-isoxazolidinecarboxylic acid 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401104598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338774-93-9
Record name 3-(4-Methoxyphenyl)-2-methyl-5-isoxazolidinecarboxylic acid 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338774-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methoxyphenyl)-2-methyl-5-isoxazolidinecarboxylic acid 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401104598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)-N',2-dimethyl-1,2-oxazolidine-5-carbohydrazide
Reactant of Route 2
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N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)-N',2-dimethyl-1,2-oxazolidine-5-carbohydrazide
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N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)-N',2-dimethyl-1,2-oxazolidine-5-carbohydrazide
Reactant of Route 4
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N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)-N',2-dimethyl-1,2-oxazolidine-5-carbohydrazide
Reactant of Route 5
Reactant of Route 5
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)-N',2-dimethyl-1,2-oxazolidine-5-carbohydrazide
Reactant of Route 6
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)-N',2-dimethyl-1,2-oxazolidine-5-carbohydrazide

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